4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide
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Overview
Description
4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide is a complex organic compound with a unique structure that includes acetylamino, benzyl, methylcarbamoyl, chloro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyl(methyl)carbamoyl phenyl intermediate, followed by the introduction of the acetylamino group and the chloro and methoxy substituents. Common reagents used in these reactions include acetyl chloride, benzylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide: shares structural similarities with other benzamide derivatives and compounds containing acetylamino, benzyl, and carbamoyl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C25H24ClN3O4 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-acetamido-N-[2-[benzyl(methyl)carbamoyl]phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C25H24ClN3O4/c1-16(30)27-22-14-23(33-3)19(13-20(22)26)24(31)28-21-12-8-7-11-18(21)25(32)29(2)15-17-9-5-4-6-10-17/h4-14H,15H2,1-3H3,(H,27,30)(H,28,31) |
InChI Key |
AFYYNNLAJNDZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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